3-ethyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-ethyl-4-phenyl-1H-pyrazol-5-amine, involves several efficient and novel methodologies. One approach utilizes ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011). Another method involves condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of pyrazole derivatives. Single-crystal X-ray diffraction studies have elucidated the crystal structure of related compounds, confirming molecular configurations and stabilizing interactions (Zheng et al., 2010).
Chemical Reactions and Properties
Reactions involving pyrazole derivatives can yield a variety of products, depending on the reactants and conditions. For example, reactions with amines or activated phenols can lead to different substituted pyrazolones or fused heterocycles, showcasing the versatility of these compounds (Metwally et al., 1989).
Physical Properties Analysis
The physical properties, such as melting points, crystalline structures, and solubility, of pyrazole derivatives can be significantly influenced by their molecular structure. Studies using polarized optical microscopy and single-crystal X-ray diffraction have revealed interesting phase behavior and crystalline properties (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with various reagents, are critical for their potential applications. Spectroscopic methods such as NMR and IR spectroscopy, along with theoretical studies like DFT calculations, provide insights into their electronic structures, reactivity, and intermolecular interactions (Tamer et al., 2016).
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- A derivative of pyrazole, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and its mechanism was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Optical Performance
- A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), was synthesized and displayed significant potential for various applications .
- Theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
- The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement .
- Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior .
- These APPQ-based devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm2, and a maximum output power of 0.247 mW/cm2 .
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Catalysis
- A magnetically separable nanocatalyst was synthesized and used for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
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Photoluminescent Materials
- 1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazoles, have excellent fluorescence and better hole transport characteristics .
- They have good thermal stability and washing resistance, and can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
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Pharmaceuticals
- Derivatives of 1,3-diazole, which is structurally similar to pyrazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Organometallic Chemistry
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Magnetically Separable Nanocatalyst
- A magnetically separable nanocatalyst was synthesized for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
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1,2,4-Triazole Scaffold
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Extraction of Lead Ions
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Preparation of Solid-State Electrochromic System
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Removal of Dyes
Future Directions
The future directions for the study of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be potential candidates for the development of new therapeutic agents .
properties
IUPAC Name |
5-ethyl-4-phenyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZWOBWWNRMXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356195 | |
Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-phenyl-1H-pyrazol-5-amine | |
CAS RN |
110335-22-3 | |
Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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